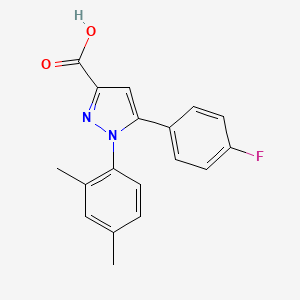

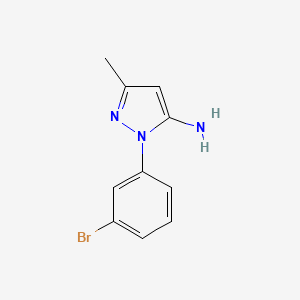

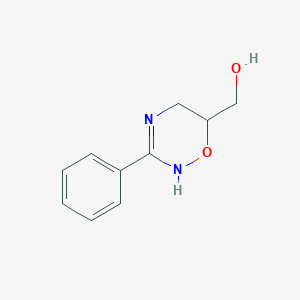

1-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-3-methyl-1H-pyrazol-5-amine, also known as 1-(3-bromophenyl)-3-methylpyrazole, is an organic compound with the molecular formula C8H8BrN3. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. It is used in a variety of applications, including drug synthesis, catalysis, and chemical research.

Scientific Research Applications

Nonlinear Optical Properties

The compound 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a closely related derivative, has been synthesized and characterized for its nonlinear optical properties. This study demonstrates that such derivatives have molecular structures conducive to intramolecular charge transfer, responsible for nonlinear optical properties. The compound also shows a considerable electron donor capacity (Tamer et al., 2016).

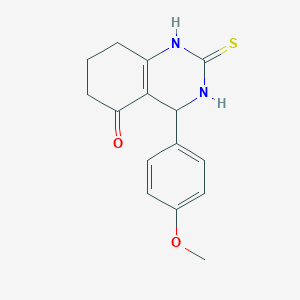

Antimicrobial Applications

In a study exploring antimicrobial applications, compounds including 3-((4-bromophenyl)diazenyl)-5-(methylthio)-6-(phenylsulfonyl)pyrazolo-[1,5-a]pyrimidine demonstrated very good antimicrobial effects. These compounds were tested for their efficacy when incorporated into polyurethane varnish formula and printing ink paste, suggesting potential applications in surface coatings to impart antimicrobial properties (El‐Wahab et al., 2015).

Synthesis of Novel Compounds

Research on the synthesis of novel compounds using bromophenyl-based pyrazole derivatives has been a significant area of interest. Studies have demonstrated the synthesis of various novel heterocyclic compounds by reacting bromophenyl isocyanide with primary amines, leading to the creation of new chemical entities with potential for further exploration in pharmaceutical and chemical industries (Lygin & Meijere, 2009).

Reactivity and Synthesis Studies

Pyrazol-3-ones, including those with bromophenyl groups, have been extensively studied for their reactivity and synthesis processes. These studies have contributed to a deeper understanding of the chemical behavior of such compounds, paving the way for the development of new drugs and materials (Varvounis et al., 2007).

Corrosion Inhibition

Bipyrazolic compounds, closely related to the compound , have been investigated for their efficacy as corrosion inhibitors for metals in acidic media. These studies have shown that such compounds can significantly enhance the corrosion resistance of metals, suggesting potential industrial applications (Chetouani et al., 2005).

properties

IUPAC Name |

2-(3-bromophenyl)-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-7-5-10(12)14(13-7)9-4-2-3-8(11)6-9/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIAENRPUGQHOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-benzyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2654623.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2654630.png)

![2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole](/img/structure/B2654633.png)

![3-[(3-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2654640.png)

![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2654641.png)